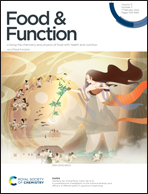Bitter taste genetics – the relationship to tasting, liking, consumption and health
Food & Function Pub Date: 2014-09-24 DOI: 10.1039/C4FO00539B
Abstract
Bitter is the most complex of human tastes, and is arguably the most important. Aversion to bitter taste is important for detecting toxic compounds in food; however, many beneficial nutrients also taste bitter and these may therefore also be avoided as a consequence of bitter taste. While many polymorphisms in TAS2R genes may result in phenotypic differences that influence the range and sensitivity of bitter compounds detected, the full extent to which individuals differ in their abilities to detect bitter compounds remains unknown. Simple logic suggests that taste phenotypes influence food preferences, intake and consequently health status. However, it is becoming clear that genetics only plays a partial role in predicting preference, intake and health outcomes, and the complex, pleiotropic relationships involved are yet to be fully elucidated.

Recommended Literature
- [1] Mitochondrial toxicity of organic arsenicals: membrane permeability transition pore opening and respiratory dysfunction†
- [2] Concerted motions in supramolecular systems: metal-mediated assemblies of porphyrins that behave like nanometric step-machines†
- [3] Diphenyltriacetylenes: novel nematic liquid crystal materials and analysis of their nematic phase-transition and birefringence behaviours†
- [4] Structure reconstruction of TiO2-based multi-wall nanotubes: first-principles calculations†
- [5] Distinct global metabolomic profiles of the model organism Caenorhabditis elegans during interactions with Staphylococcus aureus and Salmonella enterica Serovar Typhi†
- [6] Formation of β-cyano-ketones through cyanide-promoted ring-opening of cyclic organic carbonates†
- [7] Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides†
- [8] Recent advances in magnetism of graphene from 0D to 2D
- [9] Rice blast disease
- [10] Unsymmetrical Ru-NHC catalysts: a key for the selective tandem Ring Opening–Ring Closing alkene Metathesis (RO–RCM) of cyclooctene†

Journal Name:Food & Function
Research Products
-
CAS no.: 135861-49-3
-
CAS no.: 12135-77-2









